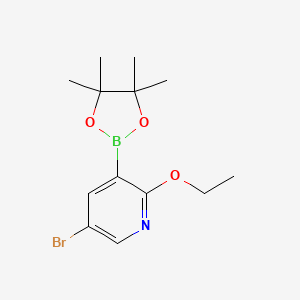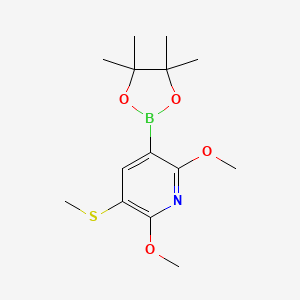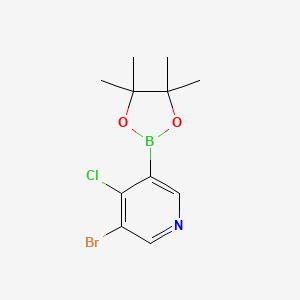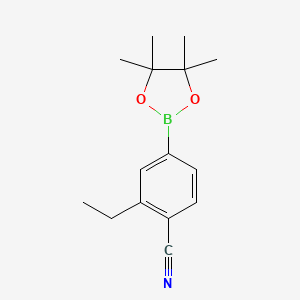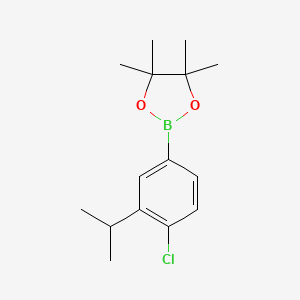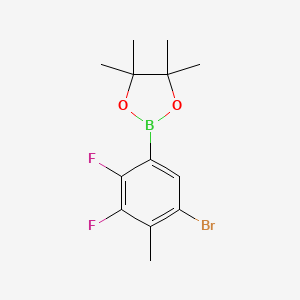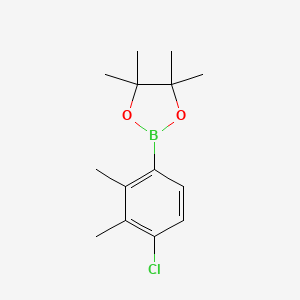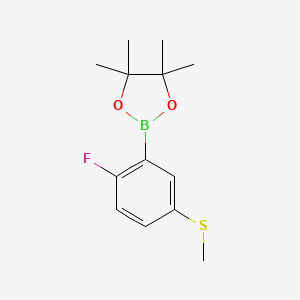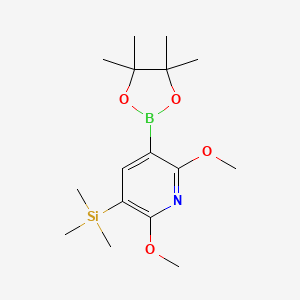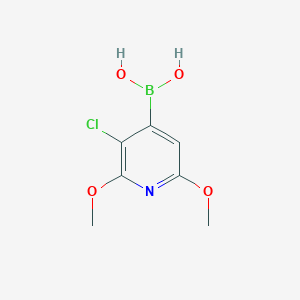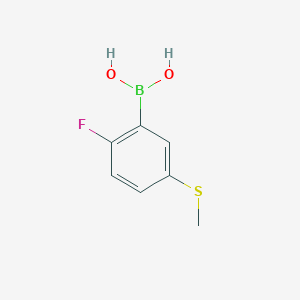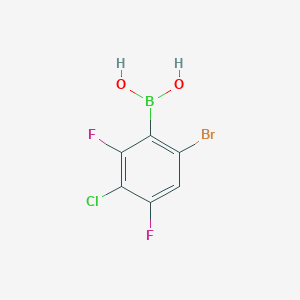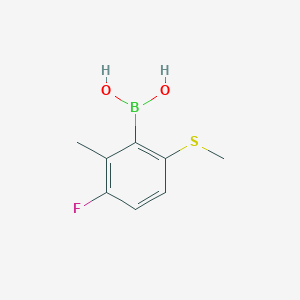
3-Fluoro-2-methyl-6-(methylthio)phenylboronic acid
Overview
Description
3-Fluoro-2-methyl-6-(methylthio)phenylboronic acid is an organoboron compound with the molecular formula C8H10BFO2S. It is a boronic acid derivative, which is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a fluoro, methyl, and methylthio group.
Mechanism of Action
Target of Action
Boronic acids and their esters are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids and their derivatives are known to interact with their targets through the boron atom, which can form reversible covalent bonds with hydroxyl groups present in biological molecules . This allows them to modulate the activity of their targets.
Biochemical Pathways
Boronic acids are often used in the suzuki-miyaura coupling, a type of palladium-catalyzed cross-coupling reaction, which is a key step in many synthetic pathways .
Action Environment
The action, efficacy, and stability of 3-Fluoro-2-methyl-6-(methylthio)phenylboronic acid can be influenced by various environmental factors. For instance, the compound’s stability may be affected by factors such as temperature and pH . Additionally, the presence of other molecules that can interact with the boronic acid or its target can also influence its action and efficacy.
Biochemical Analysis
Biochemical Properties
This suggests that 3-Fluoro-2-methyl-6-(methylthio)phenylboronic acid may interact with various enzymes and proteins in the context of these reactions .
Molecular Mechanism
In the context of Suzuki–Miyaura coupling, boronic acids are known to undergo transmetalation, a process where they are transferred from boron to palladium . This suggests that this compound may exert its effects at the molecular level through similar interactions.
Temporal Effects in Laboratory Settings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-methyl-6-(methylthio)phenylboronic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the corresponding aryl halide, such as 3-Fluoro-2-methyl-6-(methylthio)iodobenzene.
Borylation Reaction: The aryl halide undergoes a borylation reaction with a boron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures.
Hydrolysis: The resulting boronic ester is then hydrolyzed under acidic conditions to yield the desired boronic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and catalyst loading, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-methyl-6-(methylthio)phenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a new carbon-carbon bond, resulting in the formation of biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: The compound can undergo reduction reactions to form the corresponding borane or boronate ester.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Suzuki-Miyaura Cross-Coupling: Biaryl or styrene derivatives.
Oxidation: Phenol derivatives.
Reduction: Borane or boronate ester derivatives.
Scientific Research Applications
3-Fluoro-2-methyl-6-(methylthio)phenylboronic acid has several scientific research applications, including:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive molecules
Material Science: It is used in the synthesis of functional materials, such as polymers and liquid crystals, with unique electronic and optical properties.
Chemical Biology: The compound is used in the study of biological systems and the development of chemical probes for imaging and diagnostic applications.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative without the fluoro, methyl, and methylthio substituents.
4-Fluorophenylboronic Acid: A boronic acid derivative with a fluoro substituent at the para position.
2-Methylphenylboronic Acid: A boronic acid derivative with a methyl substituent at the ortho position.
Uniqueness
3-Fluoro-2-methyl-6-(methylthio)phenylboronic acid is unique due to the presence of multiple substituents on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. The combination of fluoro, methyl, and methylthio groups provides distinct electronic and steric properties, making it a valuable compound in various synthetic and research applications.
Properties
IUPAC Name |
(3-fluoro-2-methyl-6-methylsulfanylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO2S/c1-5-6(10)3-4-7(13-2)8(5)9(11)12/h3-4,11-12H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRSRGBPTCQHBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1C)F)SC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301197962 | |
| Record name | Boronic acid, B-[3-fluoro-2-methyl-6-(methylthio)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301197962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2121512-05-6 | |
| Record name | Boronic acid, B-[3-fluoro-2-methyl-6-(methylthio)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[3-fluoro-2-methyl-6-(methylthio)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301197962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


